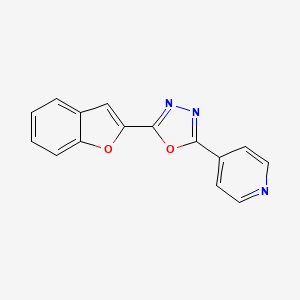

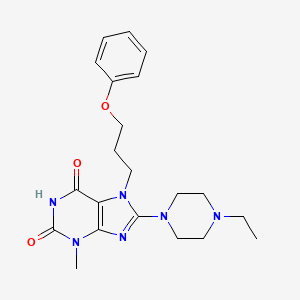

![molecular formula C20H25N3O3S B2710585 ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 499184-79-1](/img/structure/B2710585.png)

ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis

The structural characterization of fused thiazolopyrimidine is performed using the single crystal X-ray study, the DFT calculation, and the Hirshfeld surface analysis . The molecular packing of the crystal is mainly stabilized by C–H…O and C–H…π interactions . A DFT calculated HOMO-LUMO energy gap of 3.90 eV indicates a high kinetic stability of the compound .Chemical Reactions Analysis

The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N 3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .Physical And Chemical Properties Analysis

The IR spectrum, ν, cm –1: 2935 (CH 3), 1712 (C=O), 1622 (C=C), 1589–1604 (C=C arom), 1499 (C=N). 1 H NMR spectrum (CDCl 3), δ, ppm: 1.13 t (3H, CH 2 C H3, J = 12.0 Hz), 1.67 s and 2.30 s (1H, OH), 2.18 s (3H, CH 3), 3.94 d and 4.04 d (1H, 6-H, J = 8.0 Hz), 4.02–4.07 m and 4.09–4.14 m (2H, C H2 CH 3), 5.41 d and 5.56 d (1H, 5-H, J = 12.0 Hz), 6.48 d (1H, 2-H), 6.79–7.44 m (4H, H arom), 7.07 d (1H, 3-H, J = 4.0 Hz) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. It can undergo reactions with different reagents to form related heterocyclic systems with potential biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. These reactions are crucial for the development of new compounds with enhanced biological activities (Youssef et al., 2011).

Biological Activities

The derivatives of this compound have been explored for their antimicrobial properties. For instance, synthesis routes leveraging this compound have yielded new pyrimidine derivatives tested for antimicrobial evaluation against various pathogens. Such studies are foundational for discovering new antimicrobial agents (Farag et al., 2008).

Structural and Conformational Studies

Conformational analysis and structural modifications of thiazolo[3,2-a]pyrimidines, including derivatives of the target compound, have provided insights into their supramolecular aggregation. These studies highlight the impact of structural changes on the physicochemical properties and potential biological activities of these compounds (Nagarajaiah & Begum, 2014).

Antioxidant and Antimicrobial Activity

Recent studies have also focused on synthesizing new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities. The use of microwave-assisted synthesis for these derivatives offers advantages in terms of reaction time and yield, indicating a promising route for the rapid development of new compounds with desired biological activities (Youssef & Amin, 2012).

Mecanismo De Acción

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly impact its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution within the body. Metabolism of the compound can lead to its activation or inactivation, and can also affect its excretion .

The action of a compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound .

Direcciones Futuras

Heterocyclic compounds like this one offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Comprehensive research on diverse therapeutic potentials of heterocycles compounds has confirmed their immense significance in the pathophysiology of diseases . Thus, future research could focus on exploring the therapeutic potentials of this compound and its derivatives.

Propiedades

IUPAC Name |

ethyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-5-22(6-2)15-10-8-14(9-11-15)18-17(19(25)26-7-3)13(4)21-20-23(18)16(24)12-27-20/h8-11,18H,5-7,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNNRBNWVDVMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CS3)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)

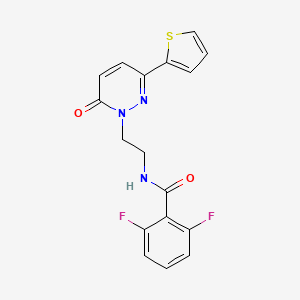

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2710517.png)

![2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2710518.png)

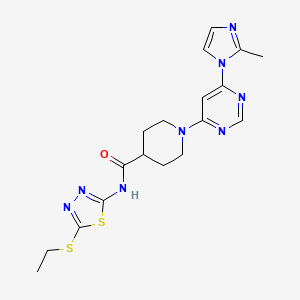

![6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2710523.png)

![N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2710525.png)